N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-4-6-15(10-16(13)24-8-2-3-19(24)25)23-21(27)20(26)22-11-14-5-7-17-18(9-14)29-12-28-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKICRSAOVLKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl structure have shown activity against various cancer cell lines.
Biochemical Pathways
Compounds causing cell cycle arrest and apoptosis often affect pathways related to cell division and survival, such as the p53 pathway and the bcl-2 family pathways.
Result of Action
The result of the compound’s action, based on related compounds, could be the inhibition of cancer cell growth. This is typically achieved through the induction of cell cycle arrest and apoptosis, leading to a decrease in the number of proliferating cancer cells.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, a compound with the CAS number 1396808-08-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C22H24N4O5
- Molecular Weight : 424.4 g/mol
- Key Functional Groups : Benzo[d][1,3]dioxole moiety, oxalamide linkage, and a pyrrolidine derivative.
The presence of these groups is crucial for its interaction with biological targets and contributes to its pharmacological properties.
Antidiabetic Potential
Recent studies have indicated that derivatives of benzodioxole, including compounds similar to this compound, exhibit significant antidiabetic activity. A study reported that certain benzodioxole derivatives demonstrated notable inhibitory effects on α-amylase, an enzyme involved in carbohydrate metabolism. For instance:
| Compound | IC50 Value (µM) |
|---|---|
| St.2 | 2.57 |
| St.3 | 4.28 |
These findings suggest that modifications to the benzodioxole structure can enhance inhibitory potency against α-amylase, indicating potential for managing diabetes and related metabolic disorders .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances raises interest in its potential neuropharmacological effects. Structure-activity relationship (SAR) studies on related compounds have shown that specific substitutions can significantly influence their affinity for central nervous system receptors. For example, modifications at the oxalamide position can enhance binding affinity and efficacy at benzodiazepine receptors .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from benzo[d][1,3]dioxole derivatives. The synthetic route often includes:
- Formation of the oxalamide linkage through reaction with appropriate amines.
- Purification via column chromatography to yield high-purity products.
Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Pharmacological Evaluation
In a pharmacological evaluation involving animal models, compounds similar to this compound have been tested for their anxiolytic and anticonvulsant properties. Results indicated that certain derivatives exhibited significant anxiolytic effects in rodent models when administered at specific dosages .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The following table summarizes key structural and molecular differences between the target compound and three analogous oxalamides from the evidence:
Key Observations:
Substituent Effects: The 4-methyl group in the target compound (vs. The tetrahydrothiophen-piperidine hybrid in introduces sulfur, which may enhance metabolic resistance or metal-binding properties. The pyrrole-piperazine system in adds aromaticity and basicity, possibly improving solubility and target selectivity.
Molecular Weight Trends :
- The target compound (381.4 g/mol) falls within the typical range for drug-like molecules (200–500 g/mol), whereas the piperazine-containing analog exceeds this range (413.5 g/mol), which might impact bioavailability.
Functional Group Diversity :
- All analogs retain the benzodioxole moiety, suggesting a conserved pharmacophore for target recognition.
- Variations at N2 (e.g., lactam, heterocycles) highlight opportunities for optimizing potency or pharmacokinetics.
Preparation Methods
Preparation of Benzodioxolemethylamine
The benzo[d]dioxol-5-ylmethyl group is synthesized via nitration and reduction of safrole, followed by methylation. Key conditions include:
Synthesis of 4-Methyl-3-(2-Oxopyrrolidin-1-yl)Aniline
This subunit is prepared through Ullmann coupling between 3-amino-4-methylphenol and 2-pyrrolidone:
Oxalamide Bond Formation
The final step employs carbodiimide-mediated coupling:
- Conditions : EDCI (1.2 eq), HOBt (1.5 eq), DIPEA (3 eq) in anhydrous DMF at 0°C → RT.
- Reaction Time : 12–16 hours, yielding 78–85% crude product.
Reaction Optimization and Catalytic Innovations
Recent advances in acceptorless dehydrogenative coupling (ADC) using ruthenium pincer complexes have revolutionized oxalamide synthesis. A study demonstrated that Ru-PNNH catalysts enable the coupling of ethylene glycol with amines to form oxalamides under mild conditions.
Catalytic Performance
| Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ru-PNNH | BuOK | 135 | 96 |
| Ru-bipyridine | KOtBu | 140 | 50 |
| Ru-PNP | Cs₂CO₃ | 130 | 32 |
Key Findings :
Solvent and Stoichiometry Effects
- Optimal Solvent : Toluene/DME (1:1 v/v) enhanced solubility of intermediates.
- Amine:Glycol Ratio : 2:1 stoichiometry minimized dimerization byproducts.
Purification and Characterization
Purification Techniques
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 6.88–6.78 (m, 3H, Ar-H), 4.32 (s, 2H, CH₂), 2.91 (t, J = 6.8 Hz, 2H, pyrrolidinone-CH₂).
- LC-MS (APCI+) : m/z 438.2 [M+H]⁺ (calculated 437.5).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
